molecular formula C18H19N3O2 B8469380 N-benzyl-2-(2-oxopiperidin-1-yl)isonicotinamide

N-benzyl-2-(2-oxopiperidin-1-yl)isonicotinamide

Cat. No. B8469380
M. Wt: 309.4 g/mol
InChI Key: ZSFDEUPDLHTCRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-(2-oxopiperidin-1-yl)isonicotinamide is a useful research compound. Its molecular formula is C18H19N3O2 and its molecular weight is 309.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-benzyl-2-(2-oxopiperidin-1-yl)isonicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-2-(2-oxopiperidin-1-yl)isonicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-benzyl-2-(2-oxopiperidin-1-yl)isonicotinamide

Molecular Formula

C18H19N3O2

Molecular Weight

309.4 g/mol

IUPAC Name

N-benzyl-2-(2-oxopiperidin-1-yl)pyridine-4-carboxamide

InChI

InChI=1S/C18H19N3O2/c22-17-8-4-5-11-21(17)16-12-15(9-10-19-16)18(23)20-13-14-6-2-1-3-7-14/h1-3,6-7,9-10,12H,4-5,8,11,13H2,(H,20,23)

InChI Key

ZSFDEUPDLHTCRJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(=O)C1)C2=NC=CC(=C2)C(=O)NCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of N-benzyl-2-chloroisonicotinamide (0.30 g, 1.22 mmol), piperidin-2-one (0.12 g, 1.22 mmol), 1,1′-bis(diphenylphosphino)ferrocene (0.03 g, 0.05 mmol), palladium acetate (0.01 g, 0.05 mmol) and sodium tert-butoxide (0.12 g, 1.22 mmol) in toluene (10 mL) was heated at 130° C. for 36 hours under nitrogen atmosphere and concentrated in vacuo to dryness. The residue was dissolved in dichloromethane (50 mL) and washed with water (30 mL). The separated organic solution was dried over anhydrous sodium sulphate, filtered and concentrated in vacuo. The residue was purified by column chromatography and eluted with 65-75% ethyl acetate in petroleum ether to give N-benzyl-2-(2-oxopiperidin-1-yl)isonicotinamide as a colorless solid (0.08 g, 21%): MS (ES+) m/z 310.1 (M+1).
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.12 g
Type
reactant
Reaction Step One
Quantity
0.12 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.03 g
Type
catalyst
Reaction Step One
Quantity
0.01 g
Type
catalyst
Reaction Step One

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